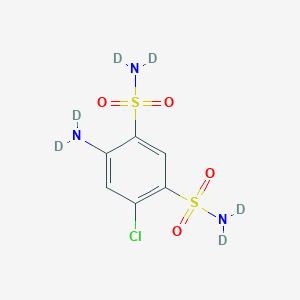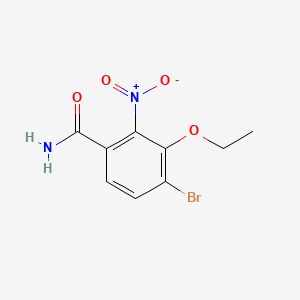![molecular formula C10H15NO3 B14767427 3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a carbonyl-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of a suitable amine with a cyclic anhydride. One common method involves the reaction of 1,1-cyclohexanediacetic anhydride with an amine under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Cyclohexanediacetic anhydride
- 3,3-Pentamethyleneglutaric anhydride
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
Uniqueness
3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic structure that includes both a nitrogen atom and a hydroxyl group.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H15NO3/c12-8-6-10(4-2-1-3-5-10)7-9(13)11(8)14/h14H,1-7H2 |
Clave InChI |
ZBAUSHIGYKKATD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)N(C(=O)C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B14767344.png)
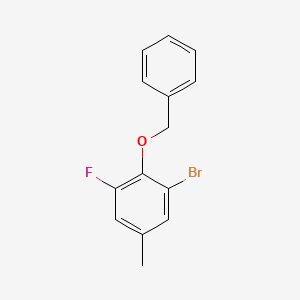




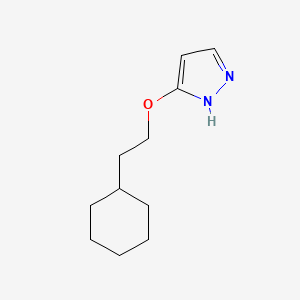
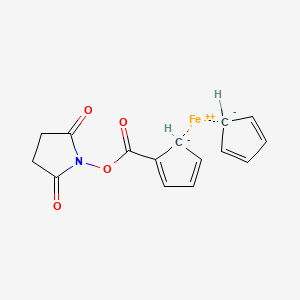
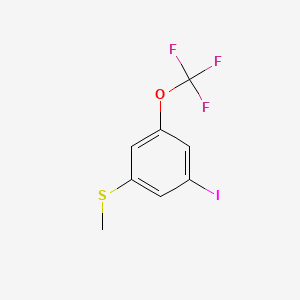

![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
